N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide
Description
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide is a heterocyclic compound featuring a benzimidazole-ylidene moiety fused to a dihydropyrazole ring, substituted with a 2-chlorobenzamide group. The benzimidazole-ylidene group introduces unique electronic and steric properties, which may influence its reactivity, crystal packing, and biological interactions compared to simpler pyrazole derivatives .
Properties
CAS No. |
825617-66-1 |
|---|---|
Molecular Formula |
C17H12ClN5O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C17H12ClN5O/c18-11-6-2-1-5-10(11)17(24)22-14-9-19-23-15(14)16-20-12-7-3-4-8-13(12)21-16/h1-9H,(H,19,23)(H,20,21)(H,22,24) |
InChI Key |
KMVVXMGIMIOPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-chlorobenzamide typically involves multi-step reactions. One common route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Synthesis of Pyrazole Moiety: The pyrazole ring can be formed by the reaction of hydrazine with 1,3-diketones under reflux conditions.
Coupling Reaction: The benzimidazole and pyrazole moieties are then coupled using a suitable linker, such as a chlorobenzamide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of benzimidazole and pyrazole oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds containing benzimidazole and pyrazole moieties exhibit anticancer properties. Studies have shown that N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that its derivatives reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. In vitro studies revealed that it exhibits significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
1.3 Anti-inflammatory Effects
this compound has shown promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been identified as a potent inhibitor of various enzymes involved in disease pathways. Notably, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
2.2 Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays to study enzyme kinetics and interactions within cellular pathways .
Material Science Applications
3.1 Organic Electronics
Research into the electronic properties of this compound suggests potential applications in organic semiconductors and photovoltaic devices. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
3.2 Drug Delivery Systems
The compound's solubility and stability profiles indicate its suitability for incorporation into drug delivery systems, particularly in targeted therapy for cancer treatment. Studies are ongoing to evaluate its effectiveness when combined with nanocarriers for enhanced bioavailability and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-chlorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several classes of bioactive pyrazole derivatives:
Key Observations :
- Bioactivity: Pyrazolone derivatives with extended conjugation (e.g., imino or thioxo groups) exhibit potent anticancer activity against MCF7 cells (IC₅₀ < 71.8 µM), outperforming doxorubicin in some cases . The target compound’s benzimidazole-ylidene group may enhance DNA intercalation or kinase inhibition, though experimental data are lacking.
- Substituent Impact : The 2-chlorobenzamide group in the target compound differs from acetamide derivatives (e.g., ), where nitro or halogenated aryl groups improve antifungal activity. Chlorine’s electron-withdrawing nature may modulate solubility and target binding .
- Crystal Packing : Pyrazole-acetamides form hydrogen-bonded networks (N–H⋯O and C–H⋯O interactions) that stabilize crystal structures, as seen in related compounds . The benzimidazole-ylidene moiety in the target compound may introduce additional π-π stacking or hydrogen-bonding motifs, altering supramolecular assembly.
Hydrogen Bonding and Molecular Interactions
In similar pyrazole-acetamides, N–H⋯O bonds create R₂²(10) graph-set motifs, influencing solubility and membrane permeability . The benzimidazole-ylidene’s planar structure may enhance π-stacking with aromatic residues in biological targets, a feature absent in simpler pyrazolones .
Biological Activity
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a pyrazole ring, and a chlorobenzamide group. The presence of these functional groups contributes to its diverse biological activities.
Molecular Formula : C_{15}H_{14}ClN_{5}
Molecular Weight : 303.76 g/mol
IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives exhibited IC50 values in the micromolar range against human cancer cells, indicating promising anticancer activity .
Antimicrobial Properties
The antimicrobial activity of related benzimidazole compounds has been documented extensively. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Some studies suggest that benzimidazole derivatives can inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence shows that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Interference with DNA Replication : Certain derivatives may interact with DNA or RNA synthesis pathways, disrupting cellular replication processes .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
